molecular formula C13H18ClN B1486593 [(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine CAS No. 1156262-40-6

[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine

Cat. No. B1486593
CAS RN: 1156262-40-6
M. Wt: 223.74 g/mol
InChI Key: SXXISJAWYFDNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chlorophenyl)(cyclopentyl)methyl)(methyl)amine, also known as 4-chloro-N-cyclopentylmethyl-benzylamine, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a cyclic amine that can be synthesized from the reaction of 4-chlorobenzaldehyde and cyclopentylmethyl amine. 4-Chloro-N-cyclopentylmethyl-benzylamine has been found to be a useful tool in the study of various biochemical and physiological processes, and has been used in laboratory experiments to gain further insight into the mechanisms of action of certain drugs and other compounds.

Scientific Research Applications

Synthesis of Ketamine Analogues

(4-Chlorophenyl)(cyclopentyl)methylamine is a precursor in the synthesis of ketamine analogues. Ketamine is a well-known anesthetic used in both human and veterinary medicine. Researchers have developed protocols for synthesizing ketamine using intermediates derived from this compound .

Development of Antimicrobial Agents

The structure of (4-Chlorophenyl)(cyclopentyl)methylamine allows for the creation of derivatives with potential antimicrobial properties. The chlorophenyl group, in particular, is known to contribute to antimicrobial activity .

Creation of Anti-inflammatory Drugs

Compounds derived from (4-Chlorophenyl)(cyclopentyl)methylamine have been evaluated for their anti-inflammatory properties. This is particularly relevant in the search for new medications that can treat inflammation with fewer side effects .

Analgesic Applications

The analgesic (pain-relieving) potential of derivatives of (4-Chlorophenyl)(cyclopentyl)methylamine is another area of interest. Researchers are exploring how modifications to the compound can enhance its pain-relieving capabilities .

Neuroprotective Properties

There is interest in investigating whether (4-Chlorophenyl)(cyclopentyl)methylamine derivatives can serve as neuroprotective agents. This could have implications for treating neurodegenerative diseases or protecting neuronal function .

Antitumor and Cytotoxic Drug Development

The compound’s framework is being studied for its potential use in antitumor and cytotoxic drugs. The goal is to find new treatments for cancer that are more effective and have fewer adverse effects .

Chemical Reaction Accelerators

Due to its unique chemical structure, (4-Chlorophenyl)(cyclopentyl)methylamine can be used to accelerate certain chemical reactions. This application is valuable in industrial processes and scientific research .

Synthesis of Thiazole Derivatives

Thiazole derivatives have a wide range of biological activities. (4-Chlorophenyl)(cyclopentyl)methylamine can be used to synthesize these derivatives, which can then be applied in various medicinal contexts .

properties

IUPAC Name

1-(4-chlorophenyl)-1-cyclopentyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c1-15-13(10-4-2-3-5-10)11-6-8-12(14)9-7-11/h6-10,13,15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXISJAWYFDNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CCCC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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